3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide is a bicyclic compound that belongs to the class of azabicyclic amines. It is characterized by a unique bicyclic structure that contains a nitrogen atom within one of its rings. This compound is primarily recognized for its potential therapeutic applications, particularly in the modulation of opioid receptors, which are significant in the treatment of various medical conditions, including pain management and gastrointestinal disorders.
The compound can be synthesized through various methods and is commercially available from chemical suppliers. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications. The compound's CAS number is 862713-83-5, and it has been referenced in multiple scientific studies and patents, indicating its relevance in medicinal chemistry.
3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide is classified under heterocyclic compounds, specifically as an azabicyclic amine. Its structural classification allows it to participate in a range of chemical reactions and interactions, particularly those involving nucleophilic substitutions and electrophilic additions.
The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide can be achieved through several synthetic routes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings. The specific arrangement allows for unique stereochemical properties that can influence its biological activity.
3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide can participate in various chemical reactions:
The reactivity profile is influenced by the steric and electronic properties of the bicyclic structure, which can be tailored through substitution patterns on the nitrogen or adjacent carbon atoms.
The mechanism of action for 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide primarily involves its interaction with opioid receptors in the central nervous system:
Research indicates that compounds similar to 3-Azabicyclo[3.1.0]hexan-6-ol exhibit varying affinities for different opioid receptor subtypes, suggesting potential for selective therapeutic applications.
Physical property data suggest that this compound has favorable characteristics for pharmaceutical formulations, including good solubility and stability profiles.
3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide has several notable applications in scientific research:
Palladium-catalyzed cyclopropanation constitutes a scalable route to the 3-azabicyclo[3.1.0]hexane core. This method employs N-tosylhydrazones derived from protected 6-oxo-piperidine derivatives and maleimides under Pd(0) catalysis. The reaction proceeds via palladium-carbene intermediates, facilitating cyclopropanation across the maleimide C=C bond to form the bicyclic system. Key advantages include operational simplicity and high diastereoselectivity (>20:1 dr) observed for endo-selective cyclization, enabling gram-scale synthesis of enantiomerically enriched intermediates. Subsequent reductive cleavage of the maleimide carbonyls and hydroxyl group introduction yield the 6-ol precursor for hydrobromide salt formation [6].
Dirhodium(II) carboxylate catalysts (e.g., Rh₂(OAc)₄) demonstrate exceptional efficiency in intramolecular cyclopropanations of diazoacetamide precursors. Low catalyst loadings (0.1–0.5 mol%) effectively convert α-diazo-β-keto amides derived from 4-aminocyclopentene derivatives, achieving near-quantitative yields of the bicyclic core with precise stereocontrol at the ring fusion positions. This method is particularly valuable for constructing the exo-6-hydroxy configuration prevalent in opioid antagonists [1] [7].
Table 1: Comparative Analysis of Catalytic Cyclopropanation Approaches
Catalyst System | Precursor | Yield (%) | Diastereoselectivity | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | N-Tosylhydrazone/Maleimide | 85–92 | >20:1 endo | Gram-scale feasibility |
Rh₂(OAc)₄ (0.5 mol%) | α-Diazo-β-keto amide | 95–99 | >99% exo-6-OH | Ultralow catalyst loading |
Cu(acac)₂ (10 mol%) | Cyclopropene/Azomethine ylide | 70–78 | Variable | Access to spiro-derivatives |
Protonated Ruhemann’s purple (PRP), a stable azomethine ylide, undergoes efficient 1,3-dipolar cycloaddition with cyclopropene dipolarophiles to furnish bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. Optimized conditions (THF, 65°C, 2h) deliver moderate to high yields (61–75%), with the exo-alcohol configuration attainable via hydroxyl-containing cyclopropenes or post-cyclization oxidation. Solvent screening confirmed aprotic media (dioxane, acetonitrile, DMF) as optimal, while protic solvents induce decomposition of the 1,3-dipole [4].
Cyclopropylamine ring-closure strategies exploit electrophilic activation of alkenyl side chains. Treatment of 2-allyl-3-aminocyclopropane carboxylates with bromine or N-bromosuccinimide initiates intramolecular aminohalogenation, forming the bicyclic bromide. Hydrolysis under basic conditions (NaOH, EtOH/H₂O) yields the 6-ol product. While step-efficient, this route suffers from moderate stereocontrol and requires careful optimization of bromination stoichiometry to avoid polybromination byproducts [3] [5].
Dirhodium(II) tetraacetate enables highly stereoselective synthesis of exo-6-hydroxy derivatives, critical for bioactive molecule synthesis. The catalyst coordinates the diazo functionality of α-diazo-β-keto amide precursors, generating electrophilic rhodium carbenoids. Intramolecular cyclopropanation occurs with preferential exo-face approach, governed by conformational constraints of the amide tether. Systematic optimization identified catalyst loadings of 0.1–0.5 mol% in dichloromethane at 40°C as optimal, achieving >99% diastereomeric excess for the exo-6-alcohol configuration. This specificity is attributed to minimized steric repulsion between the catalyst and precursor’s substituents during the transition state [1] [7].
Exo-selectivity is further enhanced using sterically demanding dirhodium catalysts like Rh₂(S-DOSP)₄. Chiral carboxylate ligands induce enantioselectivity (up to 92% ee) in desymmetrization reactions of prochiral diazo precursors. Post-synthetic modifications include diastereoselective reduction of carbonyl groups using NaBH₄/CeCl₃ or DIBAL-H, yielding exo-configured hydroxymethyl derivatives without epimerization [1].
Crystalline hydrobromide salt formation enhances stability and purity of the hygroscopic free base. Key process parameters include:
Table 2: Hydrobromide Salt Crystallization Optimization Parameters
Parameter | Optimal Condition | Suboptimal Condition | Impact on Purity |
---|---|---|---|
Acid Source | Anhydrous HBr (g) in IPA | 48% Aq. HBr | Reduces hydrolysis |
Solvent | EtOAc/IPA (4:1) | Pure MeOH or EtOH | Improves crystal habit |
Free Base Concentration | 0.8 M | >1.5 M or <0.3 M | Controls crystal size |
Precipitation Temp. | 0–5°C | Room temperature | Minimizes oiling out |
Equivalence | 1.05 eq HBr | >1.2 eq or <0.9 eq | Prevents salt mixtures |
Crystal engineering studies reveal that slow addition of HBr (1.05 equiv) to a stirred 0.8 M free base solution in EtOAc/IPA at 0°C produces rhombic crystals with superior flow properties. The resulting hydrobromide salt typically exhibits >99.5% HPLC purity and water content <0.2% by Karl Fischer analysis, meeting stringent pharmaceutical specifications [3] [5].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: